2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxyphenyl and 6-methyl-4-pyrimidinol as the starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: The product is then purified through techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The pyrimidinol core can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and amines.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, or their derivatives.
Reduction Products: Amines, alcohols, or their derivatives.
Substitution Products: Various substituted pyrimidinols or related compounds.
Scientific Research Applications
2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may be employed in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of UV filters, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol exerts its effects depends on its specific application. For example, in UV protection, the compound may absorb UV radiation and dissipate the energy as heat, preventing damage to materials. In biochemical studies, it may interact with specific enzymes or receptors to modulate their activity.
Molecular Targets and Pathways:
UV Protection: Absorption of UV radiation and energy dissipation.
Biochemical Studies: Interaction with enzymes or receptors involved in metabolic pathways.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles
2-(2-Hydroxyphenyl)-4,6-di-tert-butylphenol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYLXWYKNBVUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425527 | |
Record name | 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76467-22-6 | |
Record name | 2-(2-Hydroxyphenyl)-6-methyl-4-pyrimidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50425527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.